Cas no 137330-52-0 (rel-(R,R)-Voriconazole)

rel-(R,R)-Voriconazole structure
rel-(R,R)-Voriconazole structure
Product Name:rel-(R,R)-Voriconazole
CAS No:137330-52-0
MF:C16H14F3N5O
MW:349.31
CID:93531
PubChem ID:42052021
Update Time:2024-11-02

rel-(R,R)-Voriconazole Chemical and Physical Properties

Names and Identifiers

    • Voriconazole
    • 2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1h-1,2,4-triazol-1-yl)butan-2-ol
    • rel-(R,R)-Voriconazole
    • rel-(R,R)-Voriconazo
    • (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1,2,4-triazol-1-yl)butan-2-ol
    • 4-Pyrimidineethanol, alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-, (R*,R*)-
    • Voriconazole, (R,R)-rel-
    • AKOS015895719
    • 137330-52-0
    • 4-Pyrimidineethanol, alpha-(2,4-difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-, (alphaR,betaR)-
    • AKOS015854229
    • rel-(2R,3R)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • (2R,3R)-2-(2,4-difluorophenyl)-3-(5-fluoropyriMidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • (R*,R*)-a-(2,4-Difluorophenyl)-5-fluoro-ss-methyl-a-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol (9CI); rel-(R,R)-Voriconazole; (2RS,3RS)-2-(2,4-Difluorophenyl)-3-(5-fluoropyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol
    • SCHEMBL3713297
    • 239807-03-5
    • AR-270/43507818
    • (alphaR,betaR)-alpha-(2,4-Difluorophenyl)-5-fluoro-beta-methyl-alpha-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol
    • 2XJK4399NE
    • H8VDB4S9ER
    • F14826
    • Voriconazole Impurity 8
    • 2-(2,4-difluorophenyl)-3-(5-fluoro-4-pyrimidinyl)-1-(1h-1,2,4-triazol-1-yl)-2-butanol
    • Voriconazole, (R,R)-
    • Inchi: InChI=1S/C16H14F3N5O/c1-10(15-14(19)5-20-7-22-15)16(25,6-24-9-21-8-23-24)12-3-2-11(17)4-13(12)18/h2-5,7-10,25H,6H2,1H3/t10-,16-/m1/s1
    • InChI Key: BCEHBSKCWLPMDN-QLJPJBMISA-N
    • SMILES: FC1C=C(C=CC=1[C@@](CN1C=NC=N1)([C@@H](C1C(=CN=CN=1)F)C)O)F

Computed Properties

  • Exact Mass: 349.11500
  • Monoisotopic Mass: 349.115
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 76.7A^2
  • XLogP3: 1.5

Experimental Properties

  • Density: 1.42
  • Boiling Point: 508.6°C at 760 mmHg
  • Flash Point: 261.4°C
  • Refractive Index: 1.616
  • PSA: 76.72000
  • LogP: 2.17690

rel-(R,R)-Voriconazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

rel-(R,R)-Voriconazole Pricemore >>

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